![molecular formula C21H18FNO B5398459 N-(2-fluorobenzyl)-2,2-diphenylacetamide](/img/structure/B5398459.png)
N-(2-fluorobenzyl)-2,2-diphenylacetamide
Übersicht
Beschreibung
N-(2-fluorobenzyl)-2,2-diphenylacetamide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is commonly referred to as Fubinaca. This compound is used in various scientific studies, including the study of the endocannabinoid system, which is a complex system of signaling molecules and receptors that play a crucial role in regulating various physiological processes in the body.
Wirkmechanismus
The mechanism of action of N-(2-fluorobenzyl)-2,2-diphenylacetamide involves its interaction with the CB1 and CB2 receptors of the endocannabinoid system. This interaction leads to the activation of various signaling pathways, which can result in a wide range of physiological effects.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects. These effects include the modulation of pain perception, the reduction of inflammation, and the regulation of anxiety and stress. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, including epilepsy and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-fluorobenzyl)-2,2-diphenylacetamide in scientific research is its ability to interact with the endocannabinoid system, which is a complex and important system in the body. Additionally, this compound has been shown to have various potential therapeutic applications. However, one of the limitations of using this compound is its potential for toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are many potential future directions for the study of N-(2-fluorobenzyl)-2,2-diphenylacetamide. One potential direction is the study of its potential use in the treatment of various neurological disorders, including epilepsy and Parkinson's disease. Additionally, further research is needed to understand the exact mechanisms of action of this compound and to identify any potential side effects or limitations of its use in scientific research. Furthermore, the development of new analogs and derivatives of this compound may lead to the discovery of new and more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(2-fluorobenzyl)-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is then purified using chromatography techniques to obtain pure N-(2-fluorobenzyl)-2,2-diphenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-2,2-diphenylacetamide has been widely used in scientific research for its ability to interact with the endocannabinoid system. This compound has been shown to bind to the CB1 and CB2 receptors, which are two of the primary receptors of the endocannabinoid system. This interaction has been studied in various contexts, including the study of pain management, anxiety, and inflammation.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-19-14-8-7-13-18(19)15-23-21(24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAPKBSZUYOCBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327373 | |
Record name | N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646856 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
329920-78-7 | |
Record name | N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.